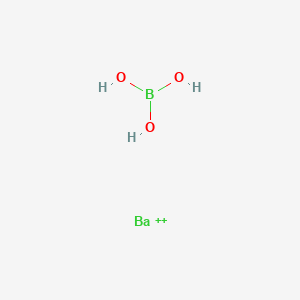

Orthoboric acid, barium salt

Description

Contextualization of Barium Borate (B1201080) Compounds within Advanced Materials Science

Barium borate holds a prominent position in advanced materials science, primarily due to its exceptional optical properties. researchgate.net Borate crystals are highly regarded as nonlinear optical (NLO) materials because of their wide transparency range, high resistance to laser damage, and excellent thermal stability. oup.com Barium borate, particularly its beta crystalline form (β-BaB₂O₄), is a leading material in this class, widely used for frequency conversion in laser systems. wikipedia.org Its applications include the generation of quantum-linked photons. wikipedia.org

Beyond its role in photonics, barium borate serves as a multifunctional additive in various materials. It is incorporated into paints and coatings as a flame retardant, corrosion inhibitor, and fungicide. wikipedia.org The compound is also utilized in the manufacturing of specialty glasses, ceramics, and electronic components. ontosight.ai Its resistance to ultraviolet radiation allows it to function as a UV stabilizer for materials like polyvinyl chloride. wikipedia.org The diverse applications of barium borate underscore its importance as a versatile and high-performance material in contemporary science and technology.

Historical Trajectories and Milestones in Barium Borate Research

The study of barium borate has a history that extends over a century. The initial synthesis of BaB₂O₄ single crystals was first reported in the 19th century. researchgate.net A significant leap in understanding came in the 1950s with the use of X-ray structural analysis to determine the structure of anions in crystalline borates. researchgate.net By the 1960s, the crystal structures of several barium borates, including the high-temperature form of BaB₂O₄, were established. researchgate.net

A pivotal moment in the material's history was the discovery and development of its nonlinear optical properties by a team led by Chen Chuangtian at the Fujian Institute of Research on the Structure of Matter in China. wikipedia.orgacs.org Their work in 1985 specifically highlighted the outstanding nonlinear characteristics of the β-BaB₂O₄ polymorph, which catalyzed extensive research into its synthesis and application in laser technology. acs.org Subsequent research has continued to uncover new forms and properties, such as the pioneering structural studies of molten barium borate and the recent synthesis of a high-pressure gamma phase, ensuring the material remains a subject of active investigation. colab.wsacs.orgosti.gov

Overview of Polymorphic Forms and Stoichiometric Variations in Barium Borate Systems

Barium borate is known for its complex chemistry, characterized by the existence of multiple polymorphic forms and a wide range of stoichiometric variations.

Polymorphic Forms of BaB₂O₄

The most studied stoichiometry, BaB₂O₄, exists in three primary crystalline forms: alpha (α), beta (β), and gamma (γ). wikipedia.org The transition between the low-temperature β phase and the high-temperature α phase occurs upon heating to 925 °C. wikipedia.orgacs.org

Alpha-Barium Borate (α-BaB₂O₄): This is the high-temperature, stable form of the compound. wikipedia.org It possesses a centrosymmetric crystal structure, meaning it lacks a center of inversion symmetry. While this symmetry precludes second-order nonlinear optical effects, α-BaB₂O₄ is a valuable optical material in its own right. wikipedia.org It features a very broad optical transmission window (approximately 190 nm to 3500 nm) and good mechanical properties, making it suitable for high-power ultraviolet polarization optics. wikipedia.org

Beta-Barium Borate (β-BaB₂O₄): The low-temperature β-phase is the most well-known polymorph due to its exceptional nonlinear optical properties. wikipedia.org Its crystal structure is non-centrosymmetric (space group R3c), a necessary condition for second-harmonic generation. wikipedia.org β-BaB₂O₄ is transparent over a wide wavelength range (~190–3300 nm) and has a high laser damage threshold and a Mohs hardness of 4.5. wikipedia.orgacs.org These properties make it a preferred material for various NLO applications. wikipedia.org

Gamma-Barium Borate (γ-BaB₂O₄): A more recently discovered polymorph, γ-BaB₂O₄, is synthesized under high-pressure (3 GPa) and high-temperature (900 °C) conditions. colab.wsacs.org It has a monoclinic, centrosymmetric crystal structure that is distinct for featuring edge-sharing [B₂O₆] tetrahedra. colab.wsacs.org Theoretical calculations predict a wide band gap for γ-BaB₂O₄, suggesting potential transparency in the deep-UV region. acs.orgcolab.ws

Table 1: Properties of Barium Borate (BaB₂O₄) Polymorphs

| Property | α-BaB₂O₄ (Alpha) | β-BaB₂O₄ (Beta) | γ-BaB₂O₄ (Gamma) |

| Crystal System | Rhombohedral wikipedia.org | Rhombohedral wikipedia.org | Monoclinic wikipedia.orgcolab.ws |

| Symmetry | Centrosymmetric wikipedia.org | Non-centrosymmetric wikipedia.org | Centrosymmetric colab.wsacs.org |

| Transition Temp. | Melts at ~1100 °C acs.org | Converts to α-phase at 925 °C wikipedia.orgacs.org | Synthesized at 900 °C, 3 GPa colab.wsacs.org |

| Transparency | ~190 nm - 3500 nm wikipedia.org | ~190 nm - 3300 nm wikipedia.orgacs.org | Predicted deep-UV transparency acs.orgcolab.ws |

| Key Feature | High-power UV polarization optics wikipedia.org | Nonlinear optical applications wikipedia.org | High-pressure phase with edge-sharing BO₄ tetrahedra colab.wsacs.org |

Stoichiometric Variations

The BaO-B₂O₃ system, to which barium borate belongs, is rich and complex, allowing for numerous compounds with different ratios of barium to boron. Research has identified various barium borate frameworks, including tetraborate (B1243019), pentaborate, and octaborate structures. researchgate.net Furthermore, hydrothermal synthesis techniques have produced novel hydrated compounds, such as the two polymorphs of Ba₃[B₁₀O₁₇(OH)₂], which feature complex three-dimensional frameworks. nih.gov The introduction of other elements into the system, such as in the BaO–B₂O₃–Na₂O system used for crystal growth, leads to even more complex phase relations and the formation of ternary compounds. researchgate.net This chemical versatility allows for the tuning of material properties by altering the stoichiometry.

Fundamental Significance of Orthoboric Acid, Barium Salt, in Contemporary Inorganic and Materials Chemistry

This compound, is of fundamental significance in modern chemistry for several reasons. Its existence in distinct polymorphic forms with dramatically different physical properties (e.g., the centrosymmetric α-phase versus the non-centrosymmetric β-phase) makes it an archetypal system for studying phase transitions and structure-property relationships in inorganic solids. wikipedia.orgresearchgate.net

The compound is a cornerstone in the field of nonlinear optical materials. The discovery of β-BaB₂O₄'s properties initiated a new era in the design and synthesis of borate-based NLO crystals. oup.comacs.org The structural chemistry of barium borates, which involves diverse coordination of boron atoms in BO₃ triangles and BO₄ tetrahedra that can link to form rings, chains, and layers, provides a rich platform for fundamental research in inorganic structural chemistry. researchgate.netnih.gov The synthesis of the high-pressure γ-phase with its unusual edge-sharing tetrahedra demonstrates that the chemical landscape of this system is still ripe for exploration, pushing the boundaries of solid-state synthesis and materials discovery. colab.wsacs.org

Structure

2D Structure

Properties

CAS No. |

23436-05-7 |

|---|---|

Molecular Formula |

BBaH3O3+2 |

Molecular Weight |

199.16 g/mol |

IUPAC Name |

barium(2+);boric acid |

InChI |

InChI=1S/BH3O3.Ba/c2-1(3)4;/h2-4H;/q;+2 |

InChI Key |

TZVCFPJDJMRQID-UHFFFAOYSA-N |

Canonical SMILES |

B(O)(O)O.[Ba+2] |

Origin of Product |

United States |

Synthetic Methodologies and Crystal Growth Approaches for Barium Borates

Solution-Based Synthesis Techniques

Solution-based methods offer versatile routes to produce barium borate (B1201080) powders and films at relatively low temperatures. These techniques allow for good control over stoichiometry, particle size, and morphology.

Precipitation is a widely used method for synthesizing barium borate hydrates from aqueous solutions, which can then be dehydrated to form the desired anhydrous phases. wikipedia.org

The selection of appropriate precursors is crucial for controlling the stoichiometry and phase purity of the final barium borate product. Common reactants include a soluble barium salt and a borate source. For instance, barium borate can be prepared by reacting an aqueous solution of boric acid with barium hydroxide (B78521). wikipedia.org Another approach involves the reaction of sodium metaborate (B1245444) with barium chloride at elevated temperatures to precipitate barium borate dihydrate. wikipedia.org The monohydrate form can be prepared from a solution of barium sulfide (B99878) and sodium tetraborate (B1243019). wikipedia.org

Precise stoichiometric control is essential to obtain the desired barium-to-boron ratio in the final product. The molar ratio of the reactants in the initial solution directly influences the composition of the precipitate. Careful control of the concentration of the precursor solutions is therefore a critical parameter in the synthesis process.

Table 1: Common Reactant Precursors for Barium Borate Precipitation

| Barium Source | Boron Source | Precipitated Product | Reference |

| Barium hydroxide | Boric acid | Barium borate | wikipedia.org |

| Barium chloride | Sodium metaborate | Barium borate dihydrate | wikipedia.org |

| Barium sulfide | Sodium tetraborate | Barium borate monohydrate | wikipedia.org |

This table is generated based on available research data and provides a simplified overview. Actual reaction outcomes may vary based on specific experimental conditions.

Temperature also plays a critical role in precipitation kinetics. The synthesis of barium borate dihydrate, for example, is carried out at elevated temperatures of 90–95 °C, followed by cooling to facilitate precipitation. wikipedia.org This suggests that temperature influences the solubility of the reactants and the final product, thereby affecting the yield and crystallinity of the precipitate. Generally, higher temperatures can increase the reaction rate but may also affect the stability of the desired phase.

Table 2: Influence of Temperature on Barium Borate Dihydrate Precipitation

| Parameter | Condition | Observation | Reference |

| Precipitation Temperature | 90–95 °C | Formation of white precipitate upon cooling | wikipedia.org |

| Dehydration Temperature | > 140 °C | Loss of water from barium borate dihydrate | wikipedia.org |

This table is generated based on available research data and provides a simplified overview. Detailed kinetic studies are required for a more comprehensive understanding.

Hydrothermal synthesis is a powerful method for producing highly crystalline materials from aqueous solutions at elevated temperatures and pressures. This technique has been successfully employed for the synthesis of various crystalline barium borates. For instance, crystalline β-barium borate (β-BBO) plates have been prepared via a hydrothermal reaction of γ-barium borate (γ-BBO) powder at 200 °C. researchgate.net

The parameters of the hydrothermal process, such as temperature, pressure, and reaction time, are critical in determining the phase, morphology, and crystal quality of the final product. High-pressure, high-temperature hydrothermal methods have been utilized to synthesize novel barium borate structures. For example, a new acentric borate fluoride (B91410), Ba₂B₅O₉F·0.5H₂O, was synthesized using this technique. nih.gov The high pressure can enhance the alignment of atomic layers and improve the crystallinity of the resulting materials. arxiv.org

Table 3: Examples of Hydrothermally Synthesized Barium Borates

| Starting Material | Temperature (°C) | Pressure | Product | Reference |

| γ-BBO powder | 200 | Not specified | Crystalline β-BBO plates | researchgate.net |

| Not specified | Not specified | High pressure | Ba₂B₅O₉F·0.5H₂O | nih.gov |

The sol-gel method is a versatile wet-chemical technique used to produce solid materials from small molecules. It is particularly well-suited for the fabrication of thin films. Thin films of β-barium borate have been successfully prepared using sol-gel synthesis. wikipedia.org The process typically involves the hydrolysis and condensation of molecular precursors in a solvent to form a "sol" (a colloidal solution). This sol can then be deposited onto a substrate, and upon further processing (drying and heating), it is converted into a dense "gel" and finally a crystalline film.

The properties of the resulting thin films are highly dependent on the precursor materials, the solvent, the water-to-precursor ratio, the catalyst, and the annealing temperature. For instance, β-BBO powders and films have been synthesized using metal alkoxides as precursors. researchgate.net A homogeneous and stable solution can be prepared by the reaction of barium metal with boron triethoxide in ethanol (B145695) with the addition of diethanolamine. researchgate.net The drip-coated precursor films begin to crystallize into β-BBO on platinum substrates at 500°C and can be converted to films with a preferred orientation at 700°C. researchgate.net

Table 4: Parameters in Sol-Gel Synthesis of β-BBO Thin Films

| Precursors | Substrate | Crystallization Temperature (°C) | Annealing Temperature (°C) for Preferred Orientation | Reference |

| Barium metal, Boron triethoxide, Diethanolamine | Platinum | 500 | 700 | researchgate.net |

This table is generated based on available research data and highlights key parameters. The quality and properties of the films are also influenced by factors such as coating speed and the number of coating layers.

Precipitation from Aqueous Solutions

High-Temperature Synthesis and Melt-Based Techniques

High-temperature methods are essential for the growth of large, high-quality single crystals of barium borate, which are required for many optical applications. These techniques involve the solidification of the material from a molten state.

The solid-state synthesis of barium titanate, a related perovskite material, often involves the calcination of a mixture of titanium dioxide and barium carbonate at high temperatures. mdpi.com This traditional method is known for its simplicity and can result in products with high tetragonality. mdpi.comresearchgate.net Similar solid-state reaction principles can be applied to the synthesis of barium borates, typically by heating a stoichiometric mixture of barium carbonate and boric oxide.

For the growth of single crystals, particularly the low-temperature β-phase of barium borate (β-BBO), which decomposes before melting, a flux method is commonly employed. crylink.com This technique, also known as solution growth, involves dissolving the raw materials in a suitable flux (a solvent that is molten at high temperatures) and then slowly cooling the solution to allow the crystal to precipitate. crylink.com A common flux for BBO growth consists of a mixture of barium borate, sodium oxide, and sodium chloride. wikipedia.org This lowers the crystallization temperature, enabling the growth of the β-phase. wikipedia.org The flux-pulling method has been shown to allow for higher growth rates of excellent quality BBO crystals compared to flux-seeding methods. optica.org

Table 5: High-Temperature Synthesis and Crystal Growth Methods for Barium Borates

| Method | Description | Key Parameters | Product | References |

| Solid-State Reaction | High-temperature calcination of precursor powders. | Stoichiometry of reactants, calcination temperature and time. | Polycrystalline barium borate powder. | mdpi.comresearchgate.net |

| Flux Growth (Solution Growth) | Dissolving raw materials in a high-temperature solvent (flux) followed by slow cooling. | Flux composition, cooling rate, temperature gradient. | Single crystals of barium borate (e.g., β-BBO). | wikipedia.orgcrylink.comgwu-lasertechnik.de |

| Flux-Pulling Method | A variation of flux growth involving pulling a seed crystal from the molten solution. | Pulling rate, rotation rate, temperature control. | High-quality single crystals of barium borate. | optica.org |

This table is generated based on available research data. The specific parameters for each method are critical for achieving the desired product quality and are often proprietary or detailed in specialized literature.

Solid-State Reaction Methods for Barium Borate Synthesis

The solid-state reaction method is a conventional and straightforward technique for producing polycrystalline barium borate. This method typically involves the high-temperature reaction of precursor materials, most commonly barium carbonate (BaCO₃) and boric acid (H₃BO₃) or boron trioxide (B₂O₃). The precursors are intimately mixed in stoichiometric ratios to ensure the formation of the desired barium borate compound.

The general chemical reaction for the synthesis of barium metaborate (BaB₂O₄) using barium carbonate and boric acid is: BaCO₃ + 2H₃BO₃ → BaB₂O₄ + CO₂ + 3H₂O

This process is valued for its simplicity and scalability. However, achieving phase-pure products with uniform particle size can be challenging, often requiring subsequent optimization steps like controlled calcination.

Calcination is a critical step in the solid-state synthesis of barium borate, directly influencing the phase purity, crystallinity, and particle size of the final product. Following the initial mixing of precursors, the mixture is subjected to a carefully controlled heat treatment schedule. The temperature and duration of calcination are key parameters that must be optimized.

For instance, the conversion of the hydrated gamma-barium borate to the desirable beta form is achieved through calcination at temperatures between 600–800°C. wikipedia.org Insufficient calcination temperatures may lead to incomplete reactions and the presence of intermediate phases or unreacted precursors. Conversely, excessively high temperatures can promote the formation of the undesired high-temperature alpha (α) phase, as the β-to-α phase transition occurs at approximately 925°C. wikipedia.org Studies on similar perovskite materials prepared by solid-state reaction show that calcination temperature has a strong influence on crystal structure and homogeneity, with pure phases often forming only within a narrow temperature window. scispace.com The optimization process, therefore, involves a systematic variation of calcination temperatures and holding times, with characterization techniques like X-ray diffraction (XRD) used to identify the phase composition of the resulting powder. For example, in the synthesis of barium zirconate titanate, another complex oxide, a pure perovskite phase was only achieved at a specific calcination condition of 1300°C for 4 hours, with lower temperatures resulting in secondary phases. researchgate.net

| Parameter | Influence on Barium Borate Synthesis | Typical Range/Condition |

| Calcination Temperature | Determines phase formation (α vs. β), reaction completion, and crystallinity. | 600 - 900°C to obtain β-phase |

| Calcination Time | Affects the completeness of the reaction and grain growth. | Several hours |

| Heating/Cooling Rate | Can influence particle size and agglomeration. | Controlled ramp rates |

| Atmosphere | Can affect reaction kinetics. | Typically performed in air |

Melt-Quenching Techniques for Amorphous Barium Borate Glass Formation

Amorphous barium borate, or barium borate glass, is produced using the melt-quenching technique. This method involves melting the raw materials, such as barium oxide (BaO) and boron trioxide (B₂O₃), at high temperatures to form a homogeneous liquid, followed by rapid cooling to prevent crystallization. nist.govresearchgate.net The flexibility of this technique allows for the preparation of a wide range of glass compositions. surrey.ac.uk

The process begins with melting the precursor mixture in a crucible, often made of platinum to avoid contamination, at temperatures determined by the phase diagram of the BaO-B₂O₃ system. nist.govresearchgate.net For example, barium metaborate (BaO·B₂O₃) melts congruently at 1,095°C. nist.govresearchgate.net Once the melt is homogenized, it is rapidly cooled (quenched) by pouring it onto a pre-cooled metal plate or between rollers. This rapid solidification bypasses the ordered arrangement of atoms required for crystal formation, resulting in a disordered, amorphous glass structure. The properties of the resulting glass, such as its refractive index, are dependent on the composition. nist.gov

Flux Growth and Top-Seeded Solution Growth (TSSG) for Single Crystal Fabrication

Due to the incongruent melting of β-BaB₂O₄ and its polymorphic transition to the α-phase at 925°C, it cannot be grown directly from a stoichiometric melt using conventional methods like the Czochralski technique. researchgate.net Therefore, high-quality, large single crystals are typically grown from a high-temperature solution, a method known as flux growth. The Top-Seeded Solution Growth (TSSG) technique is a refined flux method that allows for precise control over the crystal growth process. researchgate.netresearchgate.netinradoptics.com

In TSSG, a seed crystal of β-BaB₂O₄ is introduced into a saturated solution of barium borate dissolved in a suitable flux. The temperature of the solution is maintained below the 925°C phase transition temperature. Crystal growth is initiated on the seed by slowly cooling the solution or by pulling the crystal from the melt, which induces crystallization at the solid-liquid interface. tu-dresden.de This method has been successfully used to grow large BBO crystals, with some reaching dimensions of Ø76 × 33 mm. researchgate.net

The selection of an appropriate flux system is paramount for the successful growth of high-quality β-BaB₂O₄ crystals. An ideal flux must exhibit several key properties: it should have a low melting point, effectively dissolve barium borate, have low viscosity, and not be incorporated into the crystal lattice. semi.ac.cn

The BaO-B₂O₃-Na₂O ternary system is a widely used and effective flux for BBO growth. researchgate.nettu-dresden.de Sodium oxide (Na₂O) acts as a solvent that significantly lowers the crystallization temperature to a range where the β-phase is stable (between 755°C and 920°C). tu-dresden.de The concentration of Na₂O is typically maintained between 20 to 32 mol% to avoid the formation of the α-phase. tu-dresden.de Another common flux involves sodium chloride (NaCl), which can be used in conjunction with Na₂O. wikipedia.org Sodium fluoride (NaF) is also employed as a solvent because it effectively reduces the viscosity of the melt, which is a significant advantage over the highly viscous Na₂O system. acs.org

| Flux System | Key Components | Typical Composition (mol%) | Rationale for Use |

| Sodium Oxide System | BaB₂O₄, Na₂O | 80% BaB₂O₄, 20% Na₂O | Lowers crystallization temperature, wide growth window. researchgate.nettu-dresden.de |

| Sodium Fluoride System | BaB₂O₄, NaF | 66.5% BaB₂O₄, 33.5% NaF | Reduces melt viscosity, flatter liquidus line. acs.org |

| Mixed Systems | BaO, B₂O₃, Na₂CO₃, NaCl, NaF | Varies | Combines benefits of different flux components. spiedigitallibrary.org |

The primary challenge in growing barium borate for nonlinear optical applications is to selectively crystallize the non-centrosymmetric β-phase while avoiding the centrosymmetric α-phase. The flux growth method is the key to achieving this control. By dissolving barium borate in a flux like Na₂O, the liquidus temperature of the solution is depressed to well below the β-to-α transition temperature of 925°C. tu-dresden.de

This allows for the direct crystallization of the desired β-phase from the solution. Precise control of the thermal environment is crucial. A high thermal gradient at the melt surface is often employed to initiate stable growth from the seed and minimize defects. researchgate.net The cooling rate of the solution is meticulously controlled, often at very slow rates (e.g., 0.05–0.1 K/h), to maintain a stable growth interface and prevent spontaneous nucleation or the inclusion of flux into the growing crystal. acs.org By carefully managing the flux composition, temperature gradients, and cooling rates, the growth process can be guided to exclusively yield large, high-quality β-BaB₂O₄ single crystals. tu-dresden.deresearchgate.net

Chemical Vapor Deposition (CVD) and Related Methods

Chemical Vapor Deposition (CVD) and specifically Metal-Organic Chemical Vapor Deposition (MOCVD) are techniques used for the fabrication of barium borate thin films. wikipedia.org These methods are advantageous for creating high-quality, uniform films required for integrated optical devices. In MOCVD, volatile metal-organic precursor compounds containing barium and boron are transported in the vapor phase into a reaction chamber where they decompose on a heated substrate to form a thin film. inoe.ro

The synthesis of suitable precursors with good volatility and thermal stability is a key challenge. nih.gov For barium borate thin films, single-source precursors such as barium(II) hydro-tri(1-pyrazolyl)borate, Ba[BH(pz)₃]₂, have been successfully used. researchgate.net The properties of the deposited films, including their phase and orientation, are highly dependent on the deposition parameters, particularly the substrate temperature. wikipedia.org The development of novel precursors, such as barium (18-crown-6) dimesitylborinate, is an active area of research aimed at improving the efficiency and quality of BBO thin films produced by MOCVD. rit.edu

Metalorganic Chemical Vapor Deposition (MOCVD) for Barium Borate Thin Films

Metalorganic Chemical Vapor Deposition (MOCVD) is a versatile technique for producing high-quality thin films of various materials, including barium borate. This process involves the use of metalorganic precursors that decompose on a heated substrate to form the desired film.

One of the key challenges in the MOCVD of barium borate is the selection of suitable precursors. An effective precursor should be volatile, stable, and decompose cleanly at a reasonable temperature. Barium(II) hydro-tri(1-pyrazolyl)borate, Ba[BH(pz)₃]₂, has been investigated as a single-source precursor for this purpose. The deposition of barium borate thin films using this precursor is typically carried out in a vacuum chamber. The substrate, often a material like silicon, is heated to a specific temperature, and the precursor is vaporized and introduced into the chamber. The temperature of the substrate is a critical parameter that influences the phase of the resulting barium borate film. Different deposition temperatures can lead to the formation of different crystalline phases of BaB₂O₄.

The properties of the MOCVD-grown barium borate thin films are influenced by various deposition parameters, including substrate temperature, precursor flow rate, and chamber pressure. Characterization techniques such as X-ray Diffraction (XRD) are used to identify the crystalline phase of the deposited film, while Scanning Electron Microscopy (SEM) provides information about the surface morphology and grain size. The composition and stoichiometry of the films can be analyzed using techniques like Energy-Dispersive X-ray Spectroscopy (EDS).

| Deposition Parameter | Typical Range/Value | Resulting Film Property |

| Precursor | Barium(II) hydro-tri(1-pyrazolyl)borate | Barium Borate (BaB₂O₄) |

| Substrate | Silicon (Si) | Adherent thin film |

| Substrate Temperature | Varies (e.g., 600-800 °C) | Influences crystalline phase (α or β) |

| Chamber Pressure | Low pressure (vacuum) | Promotes vapor transport |

| Film Thickness | Nanometers to micrometers | Dependent on deposition time and rate |

| Crystal Structure | Rhombohedral (β-phase) or Trigonal (α-phase) | Determined by deposition temperature |

| Surface Morphology | Polycrystalline with varying grain size | Influenced by deposition conditions |

Doping Strategies and Impurity Incorporation during Barium Borate Synthesis

The properties of barium borate can be tailored for specific applications by intentionally introducing impurities, a process known as doping. This can enhance its optical, luminescent, and other physical properties.

Integration of Transition Metal Ions and Rare-Earth Elements in Barium Borate Matrices

The incorporation of transition metal and rare-earth ions into the barium borate crystal lattice can significantly alter its characteristics. These ions can act as activators or sensitizers, influencing the material's luminescent and nonlinear optical properties.

Transition Metal Ions: The doping of barium borate with 3d transition metal ions such as copper (Cu²⁺), manganese (Mn²⁺), and cobalt (Co²⁺) has been explored, primarily in glassy forms of the material. The introduction of these ions can create new absorption bands in the visible and near-infrared regions of the electromagnetic spectrum. The coordination environment of the transition metal ions within the borate network plays a crucial role in determining the resulting optical properties.

Rare-Earth Elements: Rare-earth elements are widely used as dopants in various optical materials due to their unique electronic configurations, which give rise to sharp and intense emission lines. In barium borate, rare-earth ions like europium (Eu³⁺), terbium (Tb³⁺), and dysprosium (Dy³⁺) have been incorporated to create phosphors with applications in lighting and displays. The synthesis of these doped materials is often achieved through solid-state reactions or solution-based methods. The concentration of the dopant is a critical factor that affects the luminescence intensity, with quenching effects often observed at higher concentrations.

| Dopant Ion | Host Matrix | Synthesis Method | Effect on Properties |

| Europium (Eu³⁺) | β-BaB₂O₄ | Solid-state reaction | Red luminescence |

| Terbium (Tb³⁺) | β-BaB₂O₄ | Solid-state reaction | Green luminescence |

| Dysprosium (Dy³⁺) | β-BaB₂O₄ | Solid-state reaction | Yellow/White luminescence |

| Copper (Cu²⁺) | Barium Borate Glass | Melt quenching | Modified optical absorption |

| Manganese (Mn²⁺) | Barium Borate Glass | Melt quenching | Modified optical absorption |

Controlled Introduction of Non-Stoichiometry and Defects

The intentional creation of non-stoichiometry and point defects in the barium borate crystal structure is another strategy to modify its properties. Point defects, such as vacancies and interstitials, can influence the material's optical absorption, electrical conductivity, and nonlinear optical response.

Controlling the stoichiometry during crystal growth is a significant challenge. For β-barium borate, which is typically grown from a flux, the composition of the melt and the growth temperature can influence the incorporation of constituent elements and lead to deviations from the ideal BaB₂O₄ stoichiometry. For instance, a slight excess or deficiency of BaO or B₂O₃ in the melt can result in the formation of barium or boron vacancies or interstitials in the crystal lattice.

The presence of these defects can create localized electronic states within the band gap of the material, leading to changes in its optical absorption and emission characteristics. While often considered detrimental to the performance of nonlinear optical crystals, the controlled introduction of specific defects could potentially be used to enhance certain properties for specific applications. However, research in the area of controlled defect engineering in β-barium borate crystals is still in its early stages.

| Type of Defect | Method of Introduction | Potential Effect on Properties |

| Barium Vacancies | Growth from BaO-deficient flux | Alteration of refractive index and NLO coefficients |

| Boron Vacancies | Growth from B₂O₃-deficient flux | Modification of optical absorption spectrum |

| Oxygen Vacancies | Growth under reducing atmosphere | Changes in color centers and luminescence |

| Interstitial Atoms | High-energy irradiation | Creation of localized electronic states |

Structural Elucidation and Polymorphism Investigations of Barium Borates

Crystallographic Characterization of Crystalline Barium Borate (B1201080) Polymorphs

The crystalline forms of barium borate exhibit distinct structural features, including different polymorphs for the same chemical formula, each with unique unit cell parameters, space groups, and anionic network connectivity.

Detailed crystallographic studies have precisely determined the lattice parameters and symmetry of several key barium borate compounds.

β-BaB₂O₄ (BBO) : The low-temperature beta phase of barium borate is a renowned nonlinear optical material. pmoptics.comsintecoptronics.com It crystallizes in the trigonal crystal system with the non-centrosymmetric space group R3c. lambdaoptics.commaterialsproject.orgwikipedia.org This lack of a center of inversion is fundamental to its second-order nonlinear optical properties. wikipedia.org The unit cell parameters are reported as a = b = 12.532 Å and c = 12.717 Å. sintecoptronics.comlambdaoptics.com

α-BaB₂O₄ : The high-temperature alpha phase of barium borate is stable above 925 °C. wikipedia.org It also belongs to the trigonal crystal system but possesses a centrosymmetric space group, R-3c. wikipedia.orgmaterialsproject.org This centrosymmetric nature precludes it from exhibiting second-order nonlinear optical effects. wikipedia.orgsamaterials.com Its unit cell parameters are a = 7.28 Å, b = 7.28 Å, and c = 39.38 Å. materialsproject.org

Ba[B(OH)₄]₂ : Barium tetrahydroxyborate represents a hydrated form of barium borate. While specific crystallographic data for the barium salt is not readily available in the provided search results, related compounds like sodium tetrahydroxyborate, Na[B(OH)₄], have been characterized. One modification of Na[B(OH)₄] crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 5.323 Å, b = 9.496 Å, and c = 6.596 Å. unicamp.br Another monoclinic modification has the space group P2₁/a. unicamp.briaea.org These structures are characterized by [B(OH)₄]⁻ tetrahedral anions. unicamp.briaea.orgresearchgate.net

Ba₅(BO₃)₂(B₂O₅) : The crystal structure of this particular barium borate is not explicitly detailed in the provided search results. However, related compounds containing (BO₃)³⁻ and (B₂O₅)⁴⁻ groups have been studied. For example, the structure of BaMnB₂O₅ is composed of pyroborate units, [B₂O₅]⁴⁻, formed by two corner-sharing trigonal-planar BO₃ units. researchgate.net

Table 1: Crystallographic Data for Selected Barium Borate Polymorphs

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| β-BaB₂O₄ | Trigonal | R3c | 12.532 sintecoptronics.comlambdaoptics.com | 12.532 sintecoptronics.comlambdaoptics.com | 12.717 sintecoptronics.comlambdaoptics.com | 90 | 90 | 120 |

| α-BaB₂O₄ | Trigonal | R-3c wikipedia.orgmaterialsproject.org | 7.28 materialsproject.org | 7.28 materialsproject.org | 39.38 materialsproject.org | 90 | 90 | 120 |

The fundamental building blocks of borate structures are trigonal BO₃ and tetrahedral BO₄ units. osti.govwikipedia.org These units can exist as isolated groups or polymerize by sharing oxygen atoms to form more complex arrangements like chains, layers, and three-dimensional frameworks. wikipedia.org

In both α- and β-BaB₂O₄, the boron atoms are in a trigonal planar coordination with oxygen, forming [B₃O₆]³⁻ rings. nih.gov These rings are the fundamental building blocks of their respective crystal structures. The alpha and beta phases differ in the arrangement of these rings and the coordinating barium ions. wikipedia.org

The versatility of boron-oxygen bonding allows for the formation of a wide variety of anionic groups. Besides the simple orthoborate [BO₃]³⁻ and the tetrahydroxyborate [B(OH)₄]⁻, more complex anions such as diborate [B₂O₅]⁴⁻, triborate [B₃O₆]³⁻, and tetraborate (B1243019) [B₄O₇]²⁻ are known to exist in different borate compounds. wikipedia.org In some complex borates, it is even possible to find linear BO₂, trigonal BO₃, and tetrahedral BO₄ units coexisting within the same crystal structure. osti.gov

The barium cations in these crystal structures are coordinated by oxygen atoms from the borate anions, forming BaOₓ polyhedra. The coordination number and geometry around the barium ions vary depending on the specific polymorph.

In β-BaB₂O₄ , the Ba²⁺ cation is bonded to eight oxygen atoms in an irregular polyhedron. materialsproject.orgresearchgate.net The Ba-O bond distances range from 2.63 to 3.02 Å. materialsproject.org

In α-BaB₂O₄ , there are two distinct barium sites. One site has a nine-coordinate geometry with Ba-O bond distances ranging from 2.77 to 3.09 Å. materialsproject.org The other site features a distorted pentagonal pyramidal geometry with six-fold coordination, where all Ba-O bond lengths are 2.69 Å. materialsproject.org

Structural Analysis of Amorphous Barium Borate Systems (Glasses)

Amorphous barium borate systems, or barium borate glasses, lack the long-range periodic order of their crystalline counterparts. Their structure is characterized by short-range and medium-range order.

The short-range order in barium borate glasses is defined by the coordination of boron and barium atoms with oxygen. Similar to crystalline borates, the fundamental structural units are BO₃ triangles and BO₄ tetrahedra. researchgate.net The medium-range order refers to the arrangement and interconnection of these basic units to form larger structural motifs, such as boroxol rings (a six-membered ring of alternating boron and oxygen atoms), and other superstructural units like pentaborate and triborate groups. researchgate.net

Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for probing the local structure of borate glasses and determining the relative fractions of three- and four-coordinated boron atoms.

In the context of glass science, constituents are often categorized as network formers, network modifiers, or intermediates. azom.comglassflake.com

Network Formers : These are oxides that form the primary, highly cross-linked backbone of the glass. Boron oxide (B₂O₃) is a primary network former in borate glasses, creating a random network of BO₃ and BO₄ units. glassflake.commo-sci.com

Network Modifiers : These are typically alkali or alkaline earth oxides, such as barium oxide (BaO), that are incorporated into the glass network. azom.comnsf.gov Barium ions act as network modifiers, disrupting the continuous borate network by creating non-bridging oxygens (NBOs). glassflake.com This generally leads to a decrease in the viscosity and melting point of the glass. The addition of network modifiers can also influence the conversion of BO₃ to BO₄ units, a phenomenon known as the "borate anomaly". nsf.gov

Phase Transitions and Polymorphic Transformations in Barium Borates

Barium borates exhibit a rich polymorphism, with different crystalline forms being stable under varying conditions of temperature and pressure. These transformations involve rearrangements of the borate and barium ions within the crystal lattice, leading to distinct physical and chemical properties.

Barium metaborate (B1245444) (BaB₂O₄) is a prominent example of a barium borate that undergoes a significant thermal-induced phase transition. The low-temperature beta phase (β-BaB₂O₄) transforms into the high-temperature alpha phase (α-BaB₂O₄) upon heating to 925 °C. wikipedia.org This transition is a key factor in the synthesis of β-BaB₂O₄ crystals, which are widely used in nonlinear optical applications. wikipedia.org The α-phase possesses centric symmetry, which precludes it from having the same nonlinear optical properties as the non-centrosymmetric β-phase. wikipedia.org

Differential thermal analysis (DTA) has been employed to study the phase equilibria in the BaO-BaB₂O₄ system, confirming the polymorphic transformation temperature of BaB₂O₄ at 925 ± 5°C. researchgate.net The nature of the atmosphere can influence the crystallization temperature from a BaB₂O₄ melt. Studies have shown that the melt supercools to a greater extent under an inert argon atmosphere (crystallizing at 887°C) compared to an oxidizing oxygen atmosphere (crystallizing at 966°C). capes.gov.brresearchgate.net

While the β to α transition is well-documented upon heating, the reverse transformation from α to β upon cooling is not readily reversible, which presents challenges in crystal growth. The high-temperature α-phase is stable above 925 °C. wikipedia.org

Another example of thermal-induced phase transitions is observed in the barium borate fluoride (B91410) Ba₃Mg₃(BO₃)₃F₃, which exhibits a reversible phase transition between two polymorphic forms.

High-pressure synthesis techniques have led to the discovery of new polymorphic modifications of barium borates with unique crystal structures. A notable example is the gamma phase of barium metaborate (γ-BaB₂O₄). This high-pressure polymorph was synthesized by heating β-BaB₂O₄ to 900 °C under a pressure of 3 GPa. wikipedia.org

The crystal structure of γ-BaB₂O₄ is monoclinic (space group P2₁/n) and is distinct from the ambient-pressure α and β phases. A key feature of the γ-BaB₂O₄ structure is the presence of edge-sharing BO₄ tetrahedra.

Theoretical studies based on first-principles calculations have predicted the existence of other high-pressure polymorphs of BaB₂O₄. These include phases with Pna2₁ and Pa3̅ space groups, which are predicted to be stable above 1.0 GPa and 6.1 GPa, respectively.

Table 1: Polymorphs of Barium Metaborate (BaB₂O₄)

| Phase | Crystal System | Space Group | Synthesis Conditions | Key Structural Feature |

|---|---|---|---|---|

| α-BaB₂O₄ | Trigonal | R3̅c | High temperature (>925 °C) | Centrosymmetric |

| β-BaB₂O₄ | Trigonal | R3c | Low temperature (<925 °C) | Non-centrosymmetric |

| γ-BaB₂O₄ | Monoclinic | P2₁/n | High pressure (3 GPa) and high temperature (900 °C) | Edge-sharing BO₄ tetrahedra |

Structural Features of Hydrated Forms of Barium Borates

Barium borate is known to exist in monohydrate and dihydrate forms. Barium borate dihydrate loses its water of crystallization at temperatures above 140 °C. wikipedia.org The synthesis of crystalline barium diborate with the formula BaO·B₂O₃·4H₂O has also been reported.

The structural analysis of hydrated borates is a complex field. Infrared spectroscopy has been a valuable tool in studying these compounds, as it can provide information about the coordination of the boron atoms (trigonal BO₃ or tetrahedral BO₄ units) and the nature of the hydroxyl groups and water molecules. nist.govnih.gov The crystal structures of hydrated borates are governed by principles that include the formation of complex polyanions built from fundamental borate building blocks. usgs.gov X-ray diffraction and neutron diffraction are essential techniques for determining the precise atomic arrangements in these hydrated crystals. usgs.gov

Advanced Spectroscopic and Diffraction Characterization of Barium Borates

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, including Raman and infrared spectroscopy, provides information about the vibrational modes of molecules and crystal lattices. These techniques are highly sensitive to the local chemical environment, coordination, and connectivity of atoms, making them ideal for studying the boron-oxygen networks in barium borates.

Raman spectroscopy is a powerful non-destructive technique for characterizing the structure of barium borate (B1201080) frameworks. nih.govoptica.orgresearchgate.net The Raman spectra of barium borates exhibit distinct peaks that correspond to the vibrational modes of different boron-oxygen polyhedra, primarily BO₃ triangles and BO₄ tetrahedra. nih.govoptica.orgresearchgate.net The positions and intensities of these Raman bands can be used to identify and quantify the relative proportions of these structural units. nih.govoptica.orgresearchgate.net

Systematic micro-Raman scattering investigations have been conducted on various barium borate compounds, including barium tetraborate (B1243019), barium pentaborate, and barium octaborate. nih.govoptica.orgresearchgate.net These studies have established a strong correlation between the ratio of BO₄ to BO₃ units and the intensity ratios of their corresponding Raman peaks. nih.govoptica.orgresearchgate.net Furthermore, it has been observed that the Raman frequencies of both BO₃ and BO₄ groups shift to higher wavenumbers (a blueshift) as the boron content in the compound increases. nih.govoptica.orgresearchgate.net This shift is attributed to a decrease in the B-O bond lengths. nih.govoptica.orgresearchgate.net

Table 4: Characteristic Raman Bands for Boron-Oxygen Groups in Barium Borates

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment |

| ~750 - 800 | Symmetric stretching of BO₄ tetrahedra |

| ~900 - 1000 | Stretching of B-O bonds in borate rings |

| ~1200 - 1500 | Asymmetric stretching of B-O bonds in BO₃ triangles |

| Note: The exact positions of Raman peaks can vary depending on the specific barium borate compound. nih.govoptica.orgresearchgate.net |

Fourier Transform Infrared (FTIR) Spectroscopy for Identification of Functional Groups and Structural Units

The FTIR spectra of barium borates can be divided into three main regions of interest. inoe.ro The first region, typically between 1150 and 1450 cm⁻¹, is attributed to the asymmetric stretching vibrations of B-O bonds within trigonal BO₃ units. inoe.ro The second region, from approximately 820 to 1200 cm⁻¹, corresponds to the B-O bond stretching vibrations of tetrahedral BO₄ units. inoe.ro The third characteristic region, observed around 700 to 770 cm⁻¹, is associated with the bending vibrations of B-O-B linkages within the borate network. inoe.roresearchgate.net

The presence and relative intensity of these bands can indicate the ratio of three-coordinated (trigonal) to four-coordinated (tetrahedral) boron atoms in the material's structure. For instance, a higher concentration of B₂O₃ in a glass system would result in a more prominent peak around 1350 cm⁻¹, indicative of a greater presence of BO₃ units. inoe.ro The precise positions of these absorption bands can also be influenced by the type of metal cation present, with shifts to higher wavenumbers observed as the field strength of the modifier cation decreases. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for Barium Borates

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Structural Unit |

| 1150 - 1450 | B-O Asymmetric Stretching | Trigonal BO₃ |

| 820 - 1200 | B-O Stretching | Tetrahedral BO₄ |

| 700 - 770 | B-O-B Bending | Borate Network Linkages |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally sensitive technique for probing the local coordination environment of boron atoms in barium borates. Due to its nuclear spin of I = 3/2, the ¹¹B nucleus is quadrupolar, and its NMR spectrum is highly sensitive to the symmetry of the local electric field gradient (EFG) at the boron nucleus. This allows for the clear differentiation between three-coordinated (BO₃) and four-coordinated (BO₄) boron units.

Trigonal planar BO₃ units have a large EFG, resulting in significant second-order quadrupolar broadening of the NMR signal. researchgate.net This leads to characteristically broad resonance lineshapes with typical quadrupole coupling constants (Cₙ) ranging from 2.4 to 2.9 MHz. researchgate.netresearchgate.net In contrast, the more symmetric tetrahedral BO₄ units experience a much smaller EFG, resulting in narrower NMR lines and smaller Cₙ values, typically less than 0.5 MHz. researchgate.netresearchgate.net

The isotropic chemical shifts (δᵢₛₒ) also differ significantly for the two coordination states. Tetrahedral (B(IV)) sites generally resonate in the range of -4 to 2 ppm, while trigonal (B(III)) sites appear in a more downfield region, typically between 12 and 19 ppm. researchgate.net High-field NMR experiments are often employed to reduce the quadrupolar broadening and better resolve the signals from different boron sites, which can be crucial when multiple distinct B(III) sites are present in the structure. researchgate.net The chemical shifts can further be influenced by the number of bridging and non-bridging oxygen atoms surrounding the boron. acs.orgresearchgate.net

Table 2: Typical ¹¹B Solid-State NMR Parameters for Boron in Barium Borates

| Boron Coordination | Isotropic Chemical Shift (δᵢₛₒ) Range (ppm) | Quadrupole Coupling Constant (Cₙ) Range (MHz) |

| Trigonal (BO₃) | 12 to 19 | 2.4 to 2.9 |

| Tetrahedral (BO₄) | -4 to 2 | < 0.5 |

Electron Microscopy Techniques

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides detailed information about the microstructure, particle morphology, and crystalline nature of barium borates. By transmitting a beam of electrons through an ultrathin sample, TEM can reveal features such as crystal lattice fringes, grain boundaries, and defects at the nanoscale.

In the study of barium borate materials, TEM is instrumental in characterizing the products of various synthesis methods. For instance, in the preparation of β-barium borate (β-BBO) thin films, TEM can be used to assess the degree of crystallinity and the orientation of the crystallites. aip.org The technique can confirm whether the films are polycrystalline, textured, or single-crystalline, which is crucial for their application in nonlinear optics. aip.org The morphology of barium borate particles, whether they are nanorods, nanoparticles, or other shapes, can be directly visualized, and their size distribution can be determined from TEM images. This microstructural information is vital for understanding and controlling the material's properties.

X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure and Valence Band Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When applied to barium borates, XPS provides valuable insights into the electronic structure and the nature of the chemical bonding.

The XPS spectra of barium borates will exhibit core-level peaks for Barium (Ba 3d), Boron (B 1s), and Oxygen (O 1s). The binding energy of the B 1s peak can provide information about the oxidation state and local chemical environment of the boron atoms. For instance, the B 1s binding energy in B₂O₃ is found at approximately 193.6 eV (referenced to the Fermi level). uwo.ca Analysis of the Ba 3d region, which shows well-separated spin-orbit components, can confirm the presence and chemical state of barium. thermofisher.com

Furthermore, XPS can be used to probe the valence band (VB) structure of the material. The VB spectrum arises from the photoemission of electrons from the molecular orbitals of the compound. By comparing the experimental VB-XPS data with theoretical calculations of the density of states, a detailed understanding of the electronic band structure can be achieved. nih.gov This is particularly important for optical materials like barium borate, as the electronic structure dictates properties such as the band gap and optical transparency. nih.gov

Table 3: Representative XPS Binding Energies for Elements in Barium Borates

| Element | Core Level | Typical Binding Energy Range (eV) |

| Boron | B 1s | 187 - 194 |

| Barium | Ba 3d₅/₂ | ~780 |

| Barium | Ba 3d₃/₂ | ~795 |

| Oxygen | O 1s | ~531 |

Thermal Analysis Techniques

Thermal analysis techniques, such as Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA), are essential for studying the thermal stability and phase transitions of barium borates. These methods involve monitoring the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program.

DTA measures the temperature difference between a sample and an inert reference material as they are heated or cooled. trb.org This allows for the detection of thermal events such as phase transitions, melting, crystallization, and solid-state reactions. researchgate.netresearchgate.net For example, DTA can be used to determine the glass transition temperature (Tg) and the crystallization temperature (Tc) of barium borate glasses. researchgate.net The low-temperature β-phase of barium borate is known to convert to the high-temperature α-phase upon heating to 925 °C, a transition that can be clearly identified using DTA. wikipedia.org

Table 4: Thermal Events in Barium Borates Observable by Thermal Analysis

| Thermal Event | Technique | Typical Temperature Range (°C) |

| Dehydration | TGA | > 140 |

| Glass Transition (Tg) | DTA | Variable, e.g., ~816 for BaB₂O₄ |

| Crystallization (Tc) | DTA | Variable |

| β to α Phase Transition | DTA | ~925 |

| Melting Point (Tm) | DTA | ~1095 for β-BaB₂O₄ |

Differential Thermal Analysis (DTA) for Identifying Phase Transitions and Thermal Events

Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. uni-siegen.decam.ac.uk This analysis is highly effective for identifying various thermal events such as phase transitions, melting, decomposition, and dehydration. uni-siegen.de

For barium borate, DTA reveals distinct thermal events. A significant event is the phase transition from the low-temperature beta phase (β-BaB₂O₄) to the high-temperature alpha phase (α-BaB₂O₄), which occurs upon heating to 925 °C. wikipedia.org This transition is observed as an endothermic peak on the DTA curve, indicating the absorption of heat required to rearrange the crystal structure. uni-siegen.de

Additionally, DTA is used to study dehydration processes in hydrated forms of barium borate. The analysis of borate salts often shows endothermic events in the 100–170 °C range, corresponding to the evaporation of physically bound water, and in the 300–400 °C range, which is associated with the dehydration of borate hydrates. mdpi.com For barium borate dihydrate, the loss of water is known to occur at temperatures above 140 °C. wikipedia.org In studies of complex barium borosilicate glasses, DTA has identified glass transition temperatures (Tg) and crystallization temperatures (Tc) at 688 °C and 847 °C, respectively. researchgate.net

| Thermal Event | Temperature Range (°C) | Peak Type | Associated Process |

|---|---|---|---|

| Dehydration of physically bound water | 100 - 170 | Endothermic | Evaporation of adsorbed water. mdpi.com |

| Dehydration of Barium Borate Dihydrate | > 140 | Endothermic | Loss of water of crystallization. wikipedia.org |

| β to α phase transition | ~925 | Endothermic | Structural change from low-temperature β-phase to high-temperature α-phase. wikipedia.org |

Differential Scanning Calorimetry (DSC) for Quantitative Thermal Event Characterization

Differential Scanning Calorimetry (DSC) provides quantitative data on the thermal events identified by DTA. osti.gov The technique functions by measuring the difference in heat flow required to maintain a sample and a reference at the same temperature while being heated or cooled at a controlled rate. cam.ac.uk The area under a DSC peak is directly proportional to the enthalpy change (ΔH) of the transition, allowing for the quantification of the energy absorbed or released during a thermal event. uni-siegen.de

In the context of barium borates, DSC can quantify the enthalpy of the β-to-α phase transition at 925 °C, providing valuable thermodynamic data about this structural change. Similarly, the energy required for the dehydration of hydrated barium borate can be precisely measured. For instance, the degradation of barium hydroxide (B78521), a related compound, shows peaks in its DSC thermogram between 100 °C and 150 °C. chemijournal.com

DSC is also extensively applied to characterize barium-containing borate glasses, where it is used to determine key parameters such as the glass transition temperature (Tg) and the onset of crystallization (Tc). researchgate.net This quantitative information is crucial for understanding the thermal stability and processing conditions of these materials.

| Thermal Event | Temperature Range (°C) | Enthalpy Change (ΔH) | Process Characterized |

|---|---|---|---|

| Dehydration | 100 - 400 | Quantitative Value (J/g) | Energy of water removal from hydrated salts. mdpi.com |

| Glass Transition (Tg) | Variable (e.g., ~688°C for some borosilicate glasses) | Change in Heat Capacity | Transition from glassy to rubbery state in amorphous materials. researchgate.net |

| Crystallization (Tc) | Variable (e.g., ~847°C for some borosilicate glasses) | Exothermic Peak (J/g) | Energy released during the organization of an amorphous structure into a crystalline one. researchgate.net |

| β to α Phase Transition | ~925 | Endothermic Peak (J/g) | Energy required for the crystalline phase change. wikipedia.org |

Thermogravimetric Analysis (TGA) for Decomposition and Hydration Studies

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a substance as a function of temperature or time under a controlled atmosphere. uni-siegen.de It is particularly useful for studying processes that involve a mass change, such as decomposition, dehydration, and oxidation. uni-siegen.de

For orthoboric acid, barium salt, TGA is primarily employed to investigate its thermal stability and to study the dehydration of its hydrated forms. When a hydrated barium borate sample is heated, TGA can precisely record the mass loss corresponding to the release of water molecules. Barium borate dihydrate is known to lose its water of crystallization at temperatures exceeding 140 °C. wikipedia.org

The thermal decomposition of boric acid itself, which occurs in multiple steps with a theoretical weight loss of 43.67% between 20-600 °C, serves as a model for the dehydration behavior of borates. kiche.or.krcanada.ca The first dehydration step for boric acid is observed with a major DTA peak around 159 °C. kiche.or.kr For hydrated barium borate, TGA can determine the number of water molecules present in the crystal structure by comparing the observed mass loss to the theoretical value. For example, the complete dehydration of Barium Borate Dihydrate (Ba(BO₂)₂·2H₂O) would result in a theoretical mass loss of approximately 13.9%.

| Decomposition Step | Temperature Range (°C) | Observed Mass Loss (%) | Process |

|---|---|---|---|

| Step 1: Dehydration | > 140 | ~13.9% (Theoretical for Dihydrate) | Release of two moles of water of crystallization from Ba(BO₂)₂·2H₂O. wikipedia.org |

| Step 2: Decomposition | > 925 | No mass loss | Phase transition from β-BaB₂O₄ to α-BaB₂O₄ without change in mass. wikipedia.org |

Chemical Reactivity and Interaction Mechanisms of Barium Borates

Reactions with Aqueous Media and Solution Chemistry

The dissolution of barium borate (B1201080) in aqueous media is a critical aspect of its chemistry, influencing its applications and environmental fate. Barium borate is available in hydrated or dehydrated forms wikipedia-on-ipfs.org. While generally considered a pigment, its solubility can be a disadvantage in certain applications wikipedia.org. The water solubility of barium salts, with the exception of barium sulfate (B86663), generally increases as the pH decreases who.int.

The dissolution process is governed by the hydrolysis of the borate network. Computational studies on borate networks show that hydrolysis involves the interaction of water molecules with and the subsequent disruption of the network structure nih.gov. The mechanism involves the approach of a water molecule to a boron atom, which can lead to the cleavage of B-O-B bridges within the borate structure nih.govnjit.edu. In acidic environments, the process can be accelerated. Protons can protonate the oxygen atoms in the borate structure, facilitating the dissociation of borate units and increasing solubility stackexchange.com.

In an aqueous solution, boric acid acts as a weak Lewis acid, accepting a hydroxide (B78521) ion to form the tetrahydroxyborate anion, [B(OH)₄]⁻ wikipedia.org. This equilibrium is central to the solution chemistry of borates.

B(OH)₃ + H₂O ⇌ [B(OH)₄]⁻ + H⁺

When barium borate dissolves, the resulting borate anions will establish this equilibrium. In the presence of barium cations (Ba²⁺) from the dissolved salt, the species Barium Tetrahydroxoborate can be formed in solution. The stability of this species is dependent on the pH of the solution. According to Le Chatelier's principle, in neutral or alkaline conditions, the equilibrium shifts to the right, favoring the formation of the tetrahydroxyborate ion wikipedia.org. Consequently, the formation of barium tetrahydroxoborate would be more favorable under these conditions. Conversely, in acidic conditions, the equilibrium shifts to the left, favoring boric acid and reducing the concentration of tetrahydroxyborate available to form a salt with barium.

| Species Name | Chemical Formula | Formation Condition |

| Boric Acid | B(OH)₃ | Favored in acidic aqueous solutions |

| Tetrahydroxyborate Anion | [B(OH)₄]⁻ | Favored in neutral to alkaline aqueous solutions wikipedia.org |

| Barium Cation | Ba²⁺ | Present upon dissolution of barium borate |

| Barium Tetrahydroxoborate | Ba[B(OH)₄]₂ | Formed in solutions containing Ba²⁺ and [B(OH)₄]⁻ ions |

Interactions with Doping Elements and Host-Guest Chemistry

In octahedral complexes, the Jahn-Teller effect is most pronounced for transition metal ions with specific electron configurations, such as d⁹, low-spin d⁷, or high-spin d⁴, all of which have doubly degenerate ground states wikipedia.org. While direct studies on doped barium borate are specific, research on related barium-containing compounds provides insight. For instance, in Ti-doped barium hexaferrite, Ti substitution can convert Fe³⁺ ions to Fe²⁺ in tetrahedral coordination, resulting in a degenerate state subject to the Jahn-Teller effect nih.gov. Similarly, Ti³⁺ ions (a 3d¹ configuration) in barium titanate can form Jahn-Teller polarons, leading to octahedral distortions researchgate.net.

If barium borate were doped with a suitable transition metal ion (e.g., Cu²⁺ (d⁹) or high-spin Cr²⁺ (d⁴)), the dopant ion could induce a Jahn-Teller distortion in its local coordination environment within the barium borate lattice. This would manifest as an elongation or compression of the bonds between the dopant ion and the surrounding oxygen atoms, creating a localized structural distortion.

The incorporation of dopant ions into the barium borate lattice is governed by factors such as the ionic radii, charge, and concentration of the dopant, as well as the host lattice's characteristics. Dopants can be incorporated substitutionally, replacing host cations (Ba²⁺ or B³⁺), or interstitially, occupying voids within the crystal structure.

Studies on other barium-containing perovskites, such as barium zirconate (BaZrO₃), show a clear dependence of the substitution site on the dopant's ionic radius mit.edu.

Substitution at the Barium (A-site) Site : Larger dopant ions tend to substitute for the larger host cation. For barium borate, dopant ions with an ionic radius similar to Ba²⁺ would likely substitute at the barium site.

Substitution at the Boron (B-site) Site : Smaller dopant ions are more likely to replace the smaller B³⁺ ions.

Amphoteric Doping : Dopants with intermediate ionic radii may substitute on both cation sites simultaneously researchgate.net.

The following table, based on principles observed in doped barium zirconate, illustrates the likely influence of dopant ionic radius on the substitution site in a generic ABO₃ perovskite structure, which can be conceptually applied to barium borate. mit.edu

| Dopant Ionic Radius Relative to Host | Likely Substitution Behavior | Consequence |

| Larger than Host Cation (e.g., Ba²⁺) | Partial or full substitution on the Ba²⁺ site mit.edu | Potential for lattice expansion and Ba loss during high-temperature processing mit.edu |

| Similar to Host Cation | Preferential substitution on the corresponding site | Minimal lattice strain |

| Smaller than Host Cation (e.g., B³⁺) | Preferential substitution on the B³⁺ site | Lattice contraction |

Chemical Stability under Varying Environmental and Process Conditions

Barium borate exhibits notable stability under various conditions, which underpins its use in diverse applications.

Thermal Stability : The stability of barium borate is temperature-dependent. The hydrated forms lose water upon heating; for example, barium borate dihydrate loses its water of crystallization at temperatures above 140°C wikipedia.org. The crystalline structure also undergoes phase transitions at high temperatures. The low-temperature beta phase (β-BaB₂O₄) transforms into the high-temperature alpha phase (α-BaB₂O₄) at 925°C wikipedia.orgresearchgate.net.

UV Radiation Stability : The compound is resistant to ultraviolet radiation, which allows it to be used effectively as a UV stabilizer, particularly for materials like polyvinyl chloride wikipedia.org.

Chemical and pH Stability : As an inorganic salt, barium borate's stability is influenced by pH. Like many barium salts, it becomes more soluble in acidic conditions who.int. Its inherent alkaline properties contribute to its function as a corrosion inhibitor, where the borate ion's anodic passivation properties enhance anticorrosion performance wikipedia.org. The stability in the environment is affected by factors such as pH and the presence of sulfate or carbonate ions, which can lead to the precipitation of highly insoluble barium sulfate or barium carbonate cdc.gov.

| Condition | Effect on Barium Borate | Reference |

| Elevated Temperature | Dehydration of hydrated forms (e.g., >140°C for dihydrate) | wikipedia.org |

| High Temperature (925°C) | Phase transition from β-BBO to α-BBO | wikipedia.orgresearchgate.net |

| UV Radiation | High resistance, enabling use as a UV stabilizer | wikipedia.org |

| Acidic pH | Increased solubility | who.int |

| Alkaline Conditions | Enhanced anticorrosion performance | wikipedia.org |

Surface Chemistry and Adsorption Phenomena of Barium Borate Materials

The surface chemistry of barium borate materials is a critical aspect that influences their application in various fields, including as pigments, flame retardants, and in nonlinear optics. The interaction of the material's surface with its surrounding environment dictates its performance and stability. Key areas of investigation include the modification of its surface to enhance properties, its capacity to adsorb other molecules, and its potential catalytic activity.

Surface Modification and Functionalization

The surface of barium borate can be modified to improve its properties for specific applications. A notable example is the use of silica (B1680970) coatings on barium borate powders to reduce their solubility, which is a disadvantage when used as a pigment. wikipedia.org This surface treatment enhances the durability and performance of coatings.

In the realm of nanomaterials, the surface functionalization of barium borate nanorods has been shown to significantly impact their optical properties. Research has demonstrated that modifying the surface of these nanorods with oleic acid can lead to an enhancement in their photoluminescence intensity. This is attributed to the formation of surface complexes between the barium borate and the oleic acid.

Another approach to modifying the surface characteristics of barium borate is through ultrasonic treatment. Studies have shown that ultrasonic surface modification of glass with an aqueous suspension of β-barium borate particles can lead to enhanced nucleation and the formation of dense thin films on the glass surface.

The table below summarizes key findings related to the surface modification of barium borate.

| Modification Method | Material Form | Modifying Agent | Observed Effect |

| Coating | Powder | Silica | Reduced solubility |

| Surface Complexation | Nanorods | Oleic Acid | Enhanced photoluminescence |

| Ultrasonic Treatment | Particles in suspension | - | Enhanced nucleation and film formation on glass |

Adsorption Phenomena

The surface of barium borate materials provides active sites for the adsorption of various molecules. This characteristic is fundamental to its application in areas such as corrosion inhibition, where the borate ion's anodic passivation properties are significant. wikipedia.org The adsorption of inhibitive species onto a metal surface, facilitated by the presence of barium borate in a coating, can prevent or slow down the corrosion process.

While specific, quantitative adsorption studies on barium borate are not extensively documented in publicly available literature, the principles of adsorption can be described by models such as the Langmuir and Freundlich isotherms. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces. byjus.comyoutube.com

For a hypothetical adsorption process on barium borate, the Langmuir and Freundlich isotherms would be represented by the following equations:

Langmuir Isotherm:

Freundlich Isotherm:

Where:

qe is the amount of adsorbate adsorbed per unit mass of adsorbent at equilibrium.

Ce is the equilibrium concentration of the adsorbate in solution.

qmax is the maximum monolayer adsorption capacity.

KL is the Langmuir constant related to the energy of adsorption.

KF and n are Freundlich constants related to adsorption capacity and intensity, respectively.

Further research is required to determine these constants for various adsorbates on barium borate surfaces. Such data would be invaluable for optimizing its use in applications reliant on its adsorptive properties.

Catalytic Activity

Boron-based materials have been explored for their catalytic potential in various organic reactions. While specific studies detailing the catalytic activity of barium borate are limited, the broader family of borates has shown promise. Borate-catalyzed reactions often involve the formation of intermediate complexes that facilitate chemical transformations. For instance, borates have been investigated as catalysts in the oxidation of organic sulfides by hydrogen peroxide.

The potential for barium borate to act as a catalyst or a catalyst support stems from the Lewis acidic nature of the boron center and the basic properties of the borate anions. These sites could potentially activate substrates for reactions such as condensations, esterifications, or oxidations. The efficiency of such catalytic processes would be highly dependent on the specific crystalline phase of the barium borate, its surface area, and the reaction conditions.

The table below outlines potential areas of catalytic application for barium borate, based on the known reactivity of borate compounds.

| Potential Catalytic Reaction | Proposed Role of Barium Borate | Key Surface Properties |

| Oxidation Reactions | Activation of oxidizing agents | Lewis acidic sites, surface oxygen species |

| Condensation Reactions | Facilitating bond formation | Acidic and basic surface sites |

| Esterification | Activating carboxylic acids or alcohols | Lewis acidic sites |

Further experimental investigation is necessary to fully elucidate the catalytic capabilities of barium borate and to quantify its performance in terms of conversion, selectivity, and stability.

Theoretical and Computational Chemistry Studies of Barium Borates

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the behavior of electrons in a material, which in turn governs its physical and chemical properties. For barium borates, these calculations have elucidated the nature of chemical bonding, the electronic band structure, and the origin of their unique optical characteristics.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to barium borates to calculate their band structure, density of states (DOS), and to understand the stability of different crystalline phases. researchgate.net

First-principles calculations based on DFT have been used to study the stability of various barium borate (B1201080) compounds, such as Ba3B2O6, BaB2O4, and BaB4O7, under pressures up to 10 GPa. researchgate.net Such studies can predict pressure-induced structural transformations. researchgate.net For instance, DFT calculations have shown that phases like Ba5B4O11, Ba2B6O11, and BaB8O13 are predicted to decompose at pressures above 7.1, 0.6, and 2 GPa, respectively. researchgate.net

DFT studies also reveal the electronic band gap, which is a crucial parameter for optical applications. For example, theoretical calculations for Ba2B6O11 have shown an indirect band gap of 4.94 eV, which is close to the experimental value of 5.17 eV. researchgate.net The analysis of the partial density of states (PDOS) helps to understand the contributions of different atoms and orbitals to the electronic structure. In barium borates, the top of the valence band is typically dominated by O 2p orbitals, while the bottom of the conduction band involves contributions from Ba and B orbitals. researchgate.net This understanding is crucial for explaining the material's response to light.

Computational methods are essential for connecting the calculated electronic structure to observable optical properties like birefringence and nonlinear optical (NLO) effects. The unique optical properties of beta-barium borate (β-BBO) are directly related to its electronic structure. researchgate.netkomlas.de

Theoretical calculations have been employed to determine the contributions of different chemical bonds to the total NLO coefficient of β-BBO. researchgate.net These studies highlight the critical role of the (B3O6)3- anionic groups in producing the large second-harmonic generation (SHG) response. By analyzing the electronic structure, researchers can understand how the arrangement of atoms in the crystal lattice leads to the anisotropic response to light, which is the origin of birefringence. osti.gov For instance, a mixed metal borate, K5Ba2(B10O17)2(BO2), which contains linear BO2, trigonal BO3, and tetrahedral BO4 units, was studied computationally. osti.gov The calculations showed that the linear BO2 units have the largest polarizability anisotropy, contributing significantly to the material's large birefringence. osti.gov

First-principles calculations also allow for the prediction of optical properties like the refractive index and optical conductivity, which can then be compared with experimental measurements to validate the theoretical models. researchgate.netmdpi.com

Molecular Dynamics and Monte Carlo Simulations for Structural Dynamics

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to study the atomic-level movements and structural arrangements in materials, particularly in disordered systems like glasses and melts.

MD simulations have been applied to borate glasses to understand their structure beyond short-range order. researchgate.netuni-mainz.de These simulations model the interactions between atoms using empirical potentials and track their trajectories over time, providing a dynamic picture of the glass structure. osti.gov For borosilicate glasses, MD has been a valuable tool for elucidating structure-property relationships, though developing accurate empirical potentials that can account for the variable coordination of boron remains a challenge. osti.gov In the context of more complex barium-containing borate glasses, such as BaF2–BaO–La2O3–B2O3, MD simulations have been used to create structural models that successfully reproduce experimental X-ray diffraction data. acs.org These simulations revealed that the introduction of fluorine atoms increases the fraction of four-coordinated boron (BO4) units and enhances the structural heterogeneity of the glass. acs.org

Monte Carlo simulations have been utilized to investigate specific functional properties of barium borate glasses, such as their efficiency in shielding against radiation. researchgate.netnih.gov These simulations model the random processes of particle interaction with the material. For example, the FLUKA Monte Carlo package has been used to model the interactions between photons and a glass system to evaluate its radiation attenuation capabilities. researchgate.net Similarly, the MCNPX general-purpose Monte Carlo code has been implemented to simulate gamma-ray transmission and determine mass attenuation coefficients for various glass compositions. nih.gov

Modeling of Boron Coordination Changes in Barium Borate Melts and Glasses